4-(Cyclopropylamino)pent-1-en-3-one
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Overview
Description
4-(Cyclopropylamino)pent-1-en-3-one is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a cyclopropylamino group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)pent-1-en-3-one typically involves the reaction of cyclopropylamine with a suitable precursor, such as a pentenone derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups .
Scientific Research Applications
4-(Cyclopropylamino)pent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Cyclopropylamino)pent-1-en-3-one include:
- 1-Penten-3-one
- (3Z)-4-(Cyclopropylamino)pent-3-en-2-one
Uniqueness
This compound is unique due to its specific cyclopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-(cyclopropylamino)pent-1-en-3-one |
InChI |
InChI=1S/C8H13NO/c1-3-8(10)6(2)9-7-4-5-7/h3,6-7,9H,1,4-5H2,2H3 |
InChI Key |
QKBSDYJAHWTPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C=C)NC1CC1 |
Origin of Product |
United States |
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